molecular formula C15H18FNO3 B2905606 2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide CAS No. 2097935-99-2

2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide

Cat. No. B2905606
M. Wt: 279.311
InChI Key: DIIWQFUEOABISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide, also known as Compound X, is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide involves the reaction of 2-fluorophenol with N-(1-hydroxycyclohex-2-en-1-yl)methylacetamide in the presence of a suitable catalyst to form the desired product.

Starting Materials
2-fluorophenol, N-(1-hydroxycyclohex-2-en-1-yl)methylacetamide, Catalyst

Reaction
Add 2-fluorophenol to a reaction flask, Add N-(1-hydroxycyclohex-2-en-1-yl)methylacetamide to the reaction flask, Add a suitable catalyst to the reaction flask, Heat the reaction mixture to a suitable temperature and stir for a suitable time, Cool the reaction mixture and filter the solid product, Wash the solid product with a suitable solvent and dry under vacuum, Purify the product by recrystallization or chromatography

Mechanism Of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide X is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. In cancer cells, 2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide X has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression and cell growth. In neurological disorders, 2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide X has been shown to activate certain signaling pathways that are involved in neuroprotection and neuronal survival. In cardiovascular diseases, 2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide X has been shown to activate the nitric oxide signaling pathway, which leads to vasodilation and decreased blood pressure.

Biochemical And Physiological Effects

2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide X has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide X has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell growth and proliferation. In neurological disorders, 2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide X has been shown to protect neurons from oxidative stress and inflammation, leading to improved neuronal survival and function. In cardiovascular diseases, 2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide X has been shown to decrease blood pressure and improve endothelial function, leading to improved cardiovascular health.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide X in lab experiments is its high potency and specificity, which allows for precise targeting of certain enzymes and signaling pathways. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide X. One direction is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another direction is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate its safety and efficacy in vivo and in clinical trials, as well as its potential for combination therapy with other drugs.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide X has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, 2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide X has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of anticancer drugs. In neurological disorders, 2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide X has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, 2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide X has been shown to have vasodilatory effects, making it a potential treatment for hypertension and other cardiovascular conditions.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c16-12-6-2-3-7-13(12)20-10-14(18)17-11-15(19)8-4-1-5-9-15/h2-4,6-8,19H,1,5,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIWQFUEOABISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)COC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide

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